molecular formula C16H13FN2O2 B2656594 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-50-3

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2656594
CAS No.: 921914-50-3
M. Wt: 284.29
InChI Key: DELABLMQXMXHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

One of the notable applications of fluorine-containing benzamide analogs, similar in structure to the mentioned compound, is in the field of positron emission tomography (PET) imaging. These compounds have been synthesized and evaluated as candidate ligands for imaging the sigma-2 receptor status of solid tumors. Specifically, fluorine-18 labeled compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

The compound has relevance in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. Research on rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate has led to the synthesis of diverse fluorinated heterocycles. These synthetic applications highlight the compound's utility in accessing fluorine-containing pharmacophores with potential biological activities (Wu et al., 2017).

Antimicrobial Activity

Compounds structurally related to "3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been evaluated for their antimicrobial properties. For instance, novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and assessed for their in vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. These studies indicate the compound's potential role in the development of new antimicrobial agents (Desai et al., 2013).

Cobalt-Catalyzed Synthesis

Research into cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes presents another application. This process facilitates the synthesis of 3- and 4-fluoroalkylated isoquinolinones, demonstrating the compound's utility in constructing complex fluorinated structures that could have pharmaceutical relevance (Kumon et al., 2021).

Safety and Hazards

The safety and hazards associated with “3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not known. It’s crucial to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELABLMQXMXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.